Carbamic acid, butyl-, 2-chloroethyl ester

CAS No.: 60452-11-1

Cat. No.: VC18431037

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60452-11-1 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 2-chloroethyl N-butylcarbamate |

| Standard InChI | InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |

| Standard InChI Key | SOQHALWRTQBICZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)OCCCl |

Introduction

Structural and Molecular Characteristics

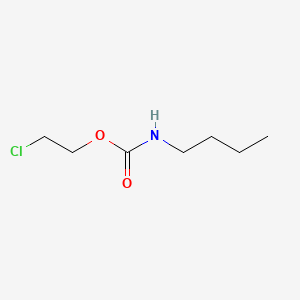

The compound’s structure is defined by the SMILES string CCCCNC(=O)OCCCl, which delineates the butylamine group connected via a carbamate bridge to a 2-chloroethyl ester . The InChIKey SOQHALWRTQBICZ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, enabling precise database queries .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| SMILES | CCCCNC(=O)OCCCl |

| InChIKey | SOQHALWRTQBICZ-UHFFFAOYSA-N |

The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, vary with adduct formation. For instance, the [M+H]+ ion exhibits a CCS of 137.1 Ų, while the [M+Na]+ adduct measures 146.7 Ų . These metrics aid in analytical identification using techniques like ion mobility spectrometry.

Synthesis and Industrial Production

Industrial Scalability

Industrial synthesis would optimize solvent selection, stoichiometry, and purification. For example, distillation or column chromatography could isolate the product, though current literature lacks specific yield data .

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents such as dichloromethane and acetonitrile but likely insoluble in water due to its hydrophobic butyl and chloroethyl groups . Stability data are scarce, but analogous carbamates exhibit sensitivity to strong acids/bases, which hydrolyze the carbamate bond.

Spectroscopic Profiles

Predicted mass spectrometry adducts include [M+H]+ at m/z 180.08 and [M+Na]+ at m/z 202.06 . These peaks facilitate identification in high-resolution mass spectrometry (HRMS).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume